molecular formula C20H26O B14331301 1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene CAS No. 111564-56-8

1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene

Cat. No.: B14331301
CAS No.: 111564-56-8
M. Wt: 282.4 g/mol
InChI Key: GUWLDPUSRQOLGV-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and a 3-(4-methoxyphenyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene can be synthesized through a series of organic reactions. One common method involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another approach is the reaction of benzene with isobutene . The synthesis of the 3-(4-methoxyphenyl)propyl group can be achieved through the reaction of 4-methoxybenzyl chloride with propyl magnesium bromide (Grignard reagent) followed by a coupling reaction with the tert-butylbenzene derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzylic alcohols, aldehydes, and carboxylic acids.

    Reduction: Various hydrocarbon derivatives.

    Substitution: Nitro, sulfonyl, and halogenated benzene derivatives.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene is unique due to the combination of its tert-butyl and 3-(4-methoxyphenyl)propyl substituents. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

111564-56-8

Molecular Formula

C20H26O

Molecular Weight

282.4 g/mol

IUPAC Name

1-tert-butyl-4-[3-(4-methoxyphenyl)propyl]benzene

InChI

InChI=1S/C20H26O/c1-20(2,3)18-12-8-16(9-13-18)6-5-7-17-10-14-19(21-4)15-11-17/h8-15H,5-7H2,1-4H3

InChI Key

GUWLDPUSRQOLGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCC2=CC=C(C=C2)OC

Origin of Product

United States

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